molecular formula C10H7BrN2O B2795452 1-(3-Bromophenyl)pyrazole-4-carbaldehyde CAS No. 294877-43-3

1-(3-Bromophenyl)pyrazole-4-carbaldehyde

Cat. No. B2795452
CAS RN: 294877-43-3
M. Wt: 251.083
InChI Key: SYYYLDABMLQSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C10H7BrN2O. It has a molecular weight of 251.08 . The IUPAC name for this compound is 1-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde .


Synthesis Analysis

The synthesis of pyrazole compounds, including 1-(3-Bromophenyl)pyrazole-4-carbaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The molecular structure of 1-(3-Bromophenyl)pyrazole-4-carbaldehyde consists of a pyrazole ring attached to a bromophenyl group at the 1-position and a carbaldehyde group at the 4-position .


Chemical Reactions Analysis

Pyrazoles, including 1-(3-Bromophenyl)pyrazole-4-carbaldehyde, are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been the focus of many techniques due to their frequent use .


Physical And Chemical Properties Analysis

1-(3-Bromophenyl)pyrazole-4-carbaldehyde is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved data.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

properties

IUPAC Name

1-(3-bromophenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-2-1-3-10(4-9)13-6-8(7-14)5-12-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYYLDABMLQSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=C(C=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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